molecular formula C21H18F3NO5 B13482357 rac-(3R,6R)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid, cis

rac-(3R,6R)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid, cis

Cat. No.: B13482357
M. Wt: 421.4 g/mol
InChI Key: KKKAZSMFZJPYIR-ROUUACIJSA-N
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Description

The compound rac-(3R,6R)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid, cis is a synthetic organic molecule that belongs to the class of morpholine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,6R)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid, cis typically involves multiple steps, starting from commercially available starting materials. One common approach is the use of Fmoc-protected amino acids, which are then subjected to various chemical transformations to introduce the trifluoromethyl group and morpholine ring.

    Fmoc Protection: The initial step involves the protection of the amino group using the Fmoc group. This is achieved by reacting the amino acid with Fmoc-Cl in the presence of a base such as sodium carbonate.

    Formation of Morpholine Ring: The next step involves the cyclization of the protected amino acid to form the morpholine ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3) under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can be employed to remove the Fmoc protecting group, revealing the free amino group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Piperidine or other secondary amines are commonly used for Fmoc deprotection.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    N-oxide derivatives: Formed through oxidation reactions.

    Free amino derivatives: Obtained after Fmoc deprotection.

    Substituted morpholine derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound can be used as a probe to study enzyme-substrate interactions, particularly those involving morpholine-containing substrates. Its trifluoromethyl group enhances its stability and bioavailability.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. The presence of the trifluoromethyl group is known to enhance the pharmacokinetic properties of drug candidates, including increased metabolic stability and improved membrane permeability.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of rac-(3R,6R)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can be selectively removed to reveal the active amino group, which can then participate in various biochemical reactions. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards its targets, leading to improved efficacy in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Lysine: Similar in structure due to the presence of the Fmoc protecting group, but lacks the trifluoromethyl group and morpholine ring.

    Fmoc-Azetidine-3-carboxylic acid: Contains the Fmoc group and a cyclic structure, but differs in the ring size and functional groups.

    Fmoc-Proline: Another Fmoc-protected amino acid with a different cyclic structure and no trifluoromethyl group.

Uniqueness

The uniqueness of rac-(3R,6R)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid, cis lies in its combination of the Fmoc protecting group, trifluoromethyl group, and morpholine ring. This combination imparts distinct chemical properties, such as enhanced stability, reactivity, and bioavailability, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C21H18F3NO5

Molecular Weight

421.4 g/mol

IUPAC Name

(3S,6S)-4-(9H-fluoren-9-ylmethoxycarbonyl)-6-(trifluoromethyl)morpholine-3-carboxylic acid

InChI

InChI=1S/C21H18F3NO5/c22-21(23,24)18-9-25(17(11-29-18)19(26)27)20(28)30-10-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-18H,9-11H2,(H,26,27)/t17-,18-/m0/s1

InChI Key

KKKAZSMFZJPYIR-ROUUACIJSA-N

Isomeric SMILES

C1[C@H](OC[C@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C(F)(F)F

Canonical SMILES

C1C(OCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C(F)(F)F

Origin of Product

United States

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